molecular formula C13H12N2O2 B1448897 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1949816-40-3

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B1448897
M. Wt: 228.25 g/mol
InChI Key: ULKIXMQIWUVVKB-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a member of the pyrazoline family, which is a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms1. It has a molecular weight of 228.25 g/mol1.



Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of intermediate derivatization methods (IDMs) and various catalysts2. However, specific synthesis methods for 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not readily available in the retrieved information.



Molecular Structure Analysis

The molecular structure of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is not explicitly described in the retrieved information. However, it is known to be a heterocyclic compound with a five-membered ring structure1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not detailed in the retrieved information.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not detailed in the retrieved information, other than its molecular weight of 228.25 g/mol1.


Scientific Research Applications

Synthesis and Heterocyclic Compound Development

  • The reactivity of pyrazoline derivatives, including 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid analogs, is utilized as a building block for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyrans, and others, demonstrating the versatility of these compounds in organic synthesis (Gomaa & Ali, 2020).
  • The development of synthetic routes to hexasubstituted pyrazolines allows the facile synthesis of hexasubstituted cyclopropanes, highlighting the compound's utility in generating structurally unique molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).

Biological Applications

  • Pyrazole carboxylic acid derivatives, including those related to the compound , exhibit diverse biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties, underscoring their significance in medicinal chemistry (Cetin, 2020).
  • The compound and its derivatives are explored for their potential as inhibitors of cytochrome P450 isoforms, which is crucial for assessing drug-drug interactions and the metabolic stability of pharmaceuticals (Khojasteh et al., 2011).

Safety And Hazards

The safety and hazards associated with 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not specified in the retrieved information.


Future Directions

The future directions for the study and application of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not detailed in the retrieved information.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIXMQIWUVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
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2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
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2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
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2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

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